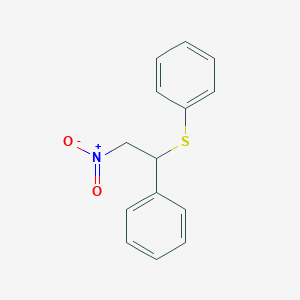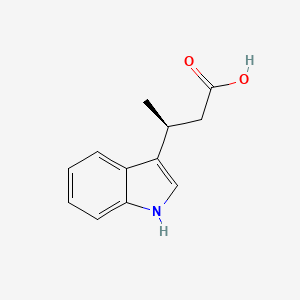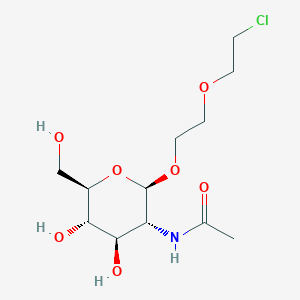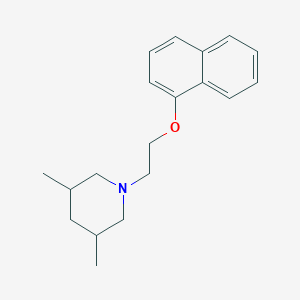![molecular formula C16H19N5O4 B14143210 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrazolyl group, and a nitro group, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ethoxyphenyl and pyrazolyl groups may also contribute to its binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and pyrazolyl groups distinguishes it from other similar compounds, potentially enhancing its antimicrobial properties and making it a valuable compound for further research .
Propiedades
Fórmula molecular |
C16H19N5O4 |
|---|---|
Peso molecular |
345.35 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H19N5O4/c1-4-25-14-7-5-13(6-8-14)12(3)17-18-16(22)10-20-11(2)9-15(19-20)21(23)24/h5-9H,4,10H2,1-3H3,(H,18,22)/b17-12+ |
Clave InChI |
GANAIDGQAPCSRY-SFQUDFHCSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C)/C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=NNC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C)C |
Solubilidad |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)


![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)
